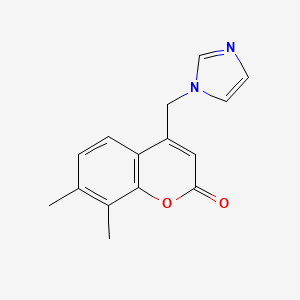

4-((1H-imidazol-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-7,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10-3-4-13-12(8-17-6-5-16-9-17)7-14(18)19-15(13)11(10)2/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWTUWMDQJITNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3C=CN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Chromenone Core

The 2H-chromen-2-one scaffold is typically constructed via Claisen cyclization or Williamson ether synthesis . A representative approach involves:

- Propargyl ether intermediate synthesis : Reacting 3,4-dimethylphenol with 3-methylbut-2-enal in the presence of BF₃·Et₂O generates a propargyl ether, which undergoes thermal cyclization to form 7,8-dimethyl-2H-chromen-2-one.

- Carbonyl group introduction : Oxidation of the cyclized product using Jones reagent (CrO₃/H₂SO₄) yields the chromenone core.

Critical parameters :

Imidazole Moiety Installation

The imidazole group is introduced via N-alkylation or Mannich-type reactions :

- Bromomethyl intermediate : Treating 7,8-dimethyl-2H-chromen-2-one with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ produces 4-(bromomethyl)-7,8-dimethyl-2H-chromen-2-one.

- Nucleophilic substitution : Reacting the bromomethyl derivative with 1H-imidazole in acetonitrile under reflux (12 h, 80°C) with 1,8-diazabicycloundec-7-ene (DBU) as a base achieves 65–72% yield.

Side reactions :

- Over-alkylation at the imidazole N3 position (mitigated by stoichiometric control).

- Hydrolysis of the chromenone carbonyl under basic conditions.

Optimization Strategies

Solvent and Catalyst Screening

Comparative studies reveal:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | DBU | 80 | 72 |

| DMF | K₂CO₃ | 100 | 58 |

| THF | Et₃N | 60 | 41 |

DBU in acetonitrile maximizes yield by stabilizing the transition state via π-π interactions.

Purification Techniques

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted imidazole and bromo byproducts.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity (HPLC).

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the imidazole-methyl group and coplanarity of the chromenone ring system (torsion angle < 5°).

Challenges and Alternative Routes

Regioselectivity Issues

Competing alkylation at the imidazole N3 position occurs when using excess bromomethyl intermediate. Solutions include:

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The chromenone moiety can interact with biological membranes and proteins, affecting cellular processes. These interactions can modulate pathways involved in cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

This compound (corrected in ) replaces the imidazole ring with a triazole group. Key differences include:

- Triazole vs.

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

Described in , this nitroimidazole derivative lacks the coumarin backbone but shares the imidazole-chloromethyl motif:

Anticancer Potential

The patent in highlights N-phenyl-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea derivatives as MCT4 inhibitors for cancer treatment. While structurally distinct, the imidazole moiety’s role in targeting metabolic pathways suggests that 4-((1H-imidazol-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one may similarly interact with oncogenic enzymes.

Antimicrobial Activity

Coumarin derivatives with heterocyclic appendages, such as imidazoles, often disrupt bacterial cell membranes or inhibit DNA gyrase. For example, triazole-coumarin hybrids () have shown enhanced activity against Gram-positive bacteria due to improved membrane penetration .

Physicochemical Properties

Research Findings and Methodological Notes

- Crystallographic Refinement : The SHELX system () is widely used for small-molecule crystallography, suggesting structural data for the target compound could be refined using SHELXL or SHELXTL.

- Graphical Representation : Tools like ORTEP-III () are critical for visualizing the 3D arrangement of substituents, such as the imidazole-methyl group’s orientation relative to the coumarin plane.

- Synthetic Challenges : The nitroimidazole analog () required SOCl₂-mediated chlorination, while triazole analogs () utilized click chemistry. The target compound may involve similar Mannich or nucleophilic substitution reactions.

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a derivative of coumarin that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This molecular formula indicates the presence of a coumarin backbone modified with an imidazole group. The imidazole moiety is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its role as an inhibitor of cytochrome P450 enzymes, particularly CYP11B1, which is involved in cortisol biosynthesis. Inhibition of this enzyme can be beneficial for treating conditions like Cushing's syndrome and other hypercortisolism-related disorders.

Inhibitory Potency

Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on CYP11B1. For instance, one study reported an IC50 value of 5 nM for a closely related compound, indicating strong inhibitory activity compared to traditional treatments like metyrapone (IC50 = 15 nM) .

Biological Activity Overview

Anticancer Properties

Several studies have investigated the anticancer properties of coumarin derivatives, including those similar to this compound. For example:

- Study on A549 Cells : A study evaluated the cytotoxic effects of various coumarin derivatives on A549 lung adenocarcinoma cells. The results indicated that certain modifications to the coumarin structure significantly enhanced anticancer activity, reducing cell viability by up to 64% compared to untreated controls .

- Structure-Activity Relationship (SAR) : Research focused on optimizing coumarin derivatives revealed that specific substitutions on the aromatic ring could enhance potency against cancer cells while minimizing toxicity to non-cancerous cells .

Enzyme Inhibition Studies

The inhibition of CYP11B1 by the compound has been characterized in several studies:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-((1H-imidazol-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves alkylation of 4-(bromomethyl)-7,8-dimethylcoumarin with 1H-imidazole under basic conditions. A polar aprotic solvent (e.g., DMF or acetonitrile) with potassium carbonate as a base is heated at 60–80°C for 12–24 hours. Post-reaction purification via silica gel column chromatography (ethyl acetate/hexane gradient) yields the target compound. Purity validation requires HPLC (>95%) and elemental analysis. Reflux methods with catalytic acetic acid, as demonstrated in similar imidazole-Schiff base syntheses, can improve yield .

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include coumarin lactone carbonyl (δ ~160 ppm in 13C), methyl groups (δ ~2.3 ppm in 1H), and imidazole protons (δ ~7.2–7.8 ppm). Aromatic protons on the coumarin ring appear as doublets (δ ~6.8–7.5 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., CCDC 1038591 protocols) resolves dihedral angles between coumarin and imidazole rings, confirming the methylene bridge linkage. Data collection at 90 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

- Methodological Answer : Variability arises from differences in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Standardize protocols:

- Use ≥98% purity (HPLC-UV/ELSD).

- Validate across multiple biological models (e.g., cancer cell lines, enzymatic assays).

- Replicate studies using randomized block designs with four replicates to reduce environmental variability .

Q. What functionalization strategies enhance the bioactivity of the coumarin-imidazole scaffold?

- Methodological Answer :

- Coumarin modification : Introduce electron-withdrawing groups (e.g., nitro at position 6) via nitration (HNO3/H2SO4) to increase electrophilicity .

- Imidazole functionalization : N-alkylation with propargyl bromide or Suzuki coupling to append aryl groups improves target interaction. Monitor reaction progress via TLC (silica gel, chloroform/methanol) .

Q. What are common pitfalls in structural elucidation of imidazole-coumarin hybrids, and how are they addressed?

- Methodological Answer :

- Tautomerism : Imidazole protons may exhibit dynamic exchange in NMR. Use deuterated DMSO or 2D NMR (HSQC, COSY) to resolve connectivity .

- Nomenclature errors : Misassignment of substituent positions (e.g., hydroxymethyl vs. methylene) requires rigorous X-ray validation, as seen in corrigenda for similar triazole derivatives .

Q. How are physicochemical properties (e.g., logP, solubility) determined for pharmacological profiling?

- Methodological Answer :

- logP : Octanol-water partitioning via shake-flask method, validated against HPLC-derived hydrophobicity indices .

- Solubility : Use equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with agitation (24–48 hours). Centrifuge and quantify supernatant via UV-Vis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.